molecular formula C19H37N3O B12645987 (Z)-N-(Aminoiminomethyl)-9-octadecenamide CAS No. 77440-06-3

(Z)-N-(Aminoiminomethyl)-9-octadecenamide

Katalognummer: B12645987
CAS-Nummer: 77440-06-3
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: LQOKVZCMNWWTOK-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(Aminoiminomethyl)-9-octadecenamide is a chemical compound with a unique structure that includes an aminoiminomethyl group attached to a 9-octadecenamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Aminoiminomethyl)-9-octadecenamide typically involves the reaction of 9-octadecenamide with an aminoiminomethylating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(Aminoiminomethyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the aminoiminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(Z)-N-(Aminoiminomethyl)-9-octadecenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (Z)-N-(Aminoiminomethyl)-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain proteases or interact with cell membrane components, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nafamostat mesylate: A protease inhibitor with similar structural features.

    5-Benzofurancarboximidamide: Contains an aminoiminomethyl group and exhibits similar reactivity.

    1H-Imidazo[1,2-a]pyridin-4-ium: Another compound with an aminoiminomethyl group, used in various chemical applications.

Uniqueness

(Z)-N-(Aminoiminomethyl)-9-octadecenamide is unique due to its specific structural configuration and the presence of both an aminoiminomethyl group and a long-chain octadecenamide backbone. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

77440-06-3

Molekularformel

C19H37N3O

Molekulargewicht

323.5 g/mol

IUPAC-Name

(Z)-N-(diaminomethylidene)octadec-9-enamide

InChI

InChI=1S/C19H37N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h9-10H,2-8,11-17H2,1H3,(H4,20,21,22,23)/b10-9-

InChI-Schlüssel

LQOKVZCMNWWTOK-KTKRTIGZSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N=C(N)N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.